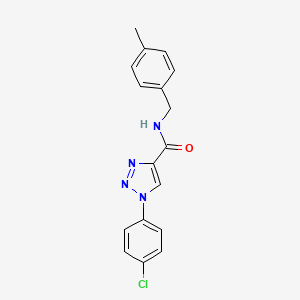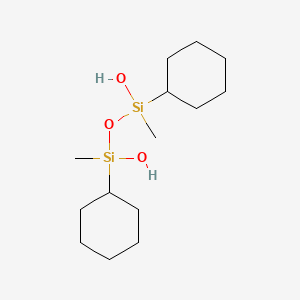
1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex cyclohexane derivatives can be achieved through various methods. For instance, the condensation of dimethyl 3-ketoglutarate with 1,2-dicarbonyl compounds allows access to a range of polyquinane derivatives, showcasing the potential for creating molecular complexity . This suggests that the synthesis of "1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol" could also involve strategic condensation reactions to form the desired diol structure.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is influenced by substituents and the presence of heteroatoms. The study of 3,3-dimethyl-3-sila-1-heterocyclohexanes reveals that the basic chair form of these molecules tends to be more puckered than cyclohexane, especially when adjacent to a small heteroatom . This information can be extrapolated to the molecular structure analysis of "1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol," where the presence of silicon atoms and the diol group would likely influence the overall conformation and stability of the molecule.
Chemical Reactions Analysis
The reactivity of cyclohexane derivatives can vary significantly depending on the conditions. For example, the 1,3-bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical exhibits divergent reactivity based on the electron-transfer conditions, leading to different products . This highlights the importance of reaction conditions in the chemical behavior of cyclohexane derivatives, which would also be relevant for the reactivity of "1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol."
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are closely related to their molecular structure. The conformational analysis of sila-heterocyclohexanes provides insights into their NMR characteristics and how these properties compare with other diheterocyclohexanes . Additionally, the mechanism of diol formation from dioxetane decomposition in the presence of 1,4-cyclohexadiene suggests that the physical properties of the solvent can influence the outcome of the reaction . These findings are pertinent to understanding the physical and chemical properties of "1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol," as similar factors would affect its behavior and properties.
科学的研究の応用
Molecular Interaction and Recognition
Molecular Recognition and Stereoselectivity The compound demonstrates significant molecular interaction capabilities, particularly in the context of hydrogen bonding and stereoselectivity. For instance, cyclohexanediols, a related compound, forms hydrogen-bonded complexes with resorsinol-dodecanal cyclotetramer, showcasing a pronounced affinity for cyclic diols compared to open-chain diols and monools. The stereoselectivity and affinities of diols vary based on their configuration and relative positions, indicating the importance of geometric alignment for molecular recognition (Kikuchi et al., 1991).
Chemical Reactions and Stability
Transformation of Diols 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol, through its structural variants like 1,3-diols, exhibits distinct transformation pathways depending on their structural makeup. The transformations over perfluorinated resinsulfonic acids (Nafion-H) indicate various outcomes like dehydration, oligomer formation, and structural rearrangements based on the substituents present on the diols. This property highlights the compound's potential for tailored chemical synthesis and reactions (Bucsi et al., 1995).
Stability and Crystal Structure The compound's derivatives exhibit notable stability and solubility in common organic solvents, along with thermal stability. This makes them suitable for various applications, including potential building blocks for ladder oligosilsesquioxanes. X-ray crystallography of these derivatives demonstrates intricate molecular arrangements, such as columnar and sheet-like arrays, indicating their potential utility in material science and nanotechnology (Suyama et al., 2007).
特性
IUPAC Name |
cyclohexyl-(cyclohexyl-hydroxy-methylsilyl)oxy-hydroxy-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNRYZZFTMGVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1CCCCC1)(O)O[Si](C)(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)
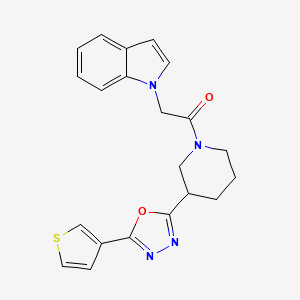
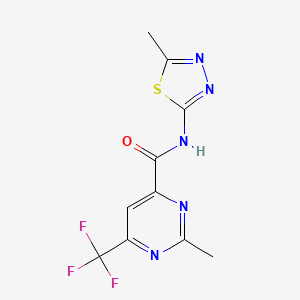
![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)
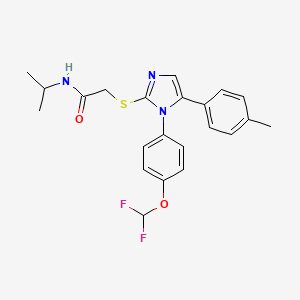

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2518293.png)
![8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518296.png)

![4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2518299.png)

![2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B2518301.png)
